molecular formula C28H28N4O7 B1139479 TAK-700 salt CAS No. 426219-53-6

TAK-700 salt

Cat. No.: B1139479
CAS No.: 426219-53-6
M. Wt: 532.54
Attention: For research use only. Not for human or veterinary use.
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Description

It has an IC50 of 38 nM and is over 1000-fold more selective than other cytochrome P450 enzymes such as 11-hydroxylase and CYP3A4 . This compound is primarily used in scientific research and has shown significant potential in the treatment of prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-700 salt involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure high selectivity and potency .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure purity and consistency. The process involves large-scale organic synthesis, purification, and crystallization. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

TAK-700 salt undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound that retain the core structure but have different functional groups.

Scientific Research Applications

TAK-700 salt has a wide range of scientific research applications, including:

Mechanism of Action

TAK-700 salt exerts its effects by selectively inhibiting the enzyme 17,20-lyase, which is involved in the biosynthesis of androgens. By inhibiting this enzyme, this compound reduces the production of androgens like testosterone, which are crucial for the growth of prostate cancer cells. The compound’s high selectivity for 17,20-lyase over other cytochrome P450 enzymes ensures minimal off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TAK-700 salt is unique due to its high selectivity for 17,20-lyase, which makes it more effective and safer compared to other similar compounds. Its ability to selectively inhibit androgen biosynthesis without affecting other steroidogenic pathways sets it apart from other CYP17 inhibitors .

Properties

IUPAC Name

(2S,3S)-4-anilino-2,3-dihydroxy-4-oxobutanoic acid;6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2.C10H11NO5/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21;12-7(8(13)10(15)16)9(14)11-6-4-2-1-3-5-6/h2-5,8-11,23H,6-7H2,1H3,(H,19,22);1-5,7-8,12-13H,(H,11,14)(H,15,16)/t;7-,8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFCREFPYFGAOP-WFVMVMIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O.C1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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